Cas no 1256816-54-2 ((3-Cyclopropylpyridin-2-yl)methanamine)

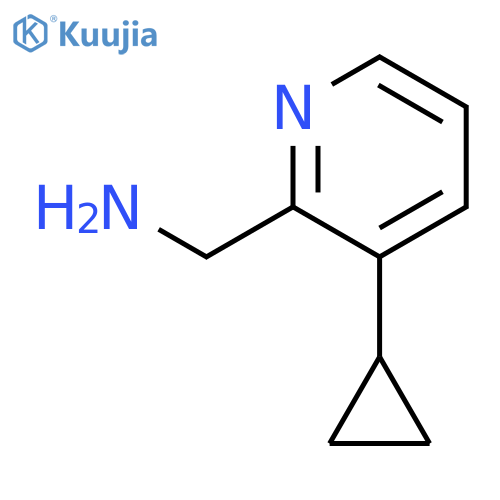

1256816-54-2 structure

商品名:(3-Cyclopropylpyridin-2-yl)methanamine

(3-Cyclopropylpyridin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (3-Cyclopropylpyridin-2-yl)methanamine

- J-501206

- CS-0338223

- 1256816-54-2

- 1-(3-Cyclopropylpyridin-2-yl)methanamine

- C91069

- SCHEMBL17778193

- DB-309884

- 2-Pyridinemethanamine, 3-cyclopropyl-

- SB53326

- DTXSID80739982

- EN300-6769600

-

- インチ: InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2

- InChIKey: XGDYXMGROZBQIU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(CN)N=C1)C2CC2

計算された属性

- せいみつぶんしりょう: 148.100048391g/mol

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

(3-Cyclopropylpyridin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029187312-5g |

(3-Cyclopropylpyridin-2-yl)methanamine |

1256816-54-2 | 95% | 5g |

$2399.00 | 2023-09-03 | |

| Chemenu | CM172642-1g |

(3-Cyclopropylpyridin-2-yl)methanamine |

1256816-54-2 | 95% | 1g |

$580 | 2021-08-05 | |

| Chemenu | CM172642-1g |

(3-Cyclopropylpyridin-2-yl)methanamine |

1256816-54-2 | 95% | 1g |

$490 | 2023-02-18 | |

| Ambeed | A110512-1g |

(3-Cyclopropylpyridin-2-yl)methanamine |

1256816-54-2 | 95+% | 1g |

$495.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408893-1g |

(3-Cyclopropylpyridin-2-yl)methanamine |

1256816-54-2 | 95+% | 1g |

¥4200.00 | 2024-08-09 |

(3-Cyclopropylpyridin-2-yl)methanamine 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1256816-54-2 ((3-Cyclopropylpyridin-2-yl)methanamine) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256816-54-2)(3-Cyclopropylpyridin-2-yl)methanamine

清らかである:99%

はかる:1g

価格 ($):446.0